3-(3-(トリフルオロメチル)ピロリジン-1-イル)プロパン-1-アミン

概要

説明

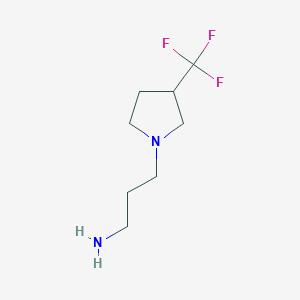

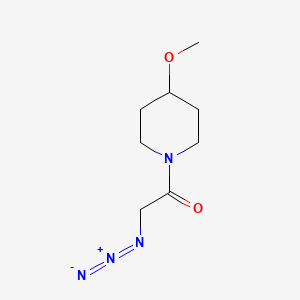

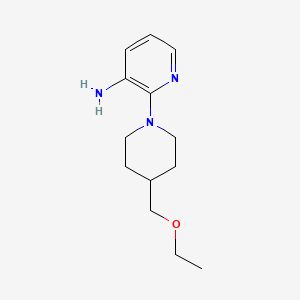

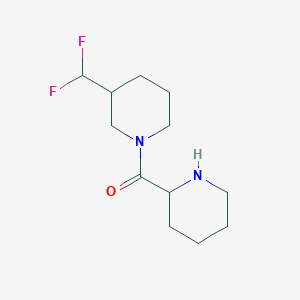

The compound “3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine” is a complex organic molecule that contains a pyrrolidine ring, a trifluoromethyl group, and an amine group . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is a common structure in many biologically active compounds . The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in medicinal chemistry due to its ability to modify the physical and chemical properties of molecules .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the trifluoromethyl group, and the amine group . The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The trifluoromethyl group is a functional group consisting of three fluorine atoms attached to a carbon atom .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The pyrrolidine ring, the trifluoromethyl group, and the amine group could all potentially participate in various chemical reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine ring, the trifluoromethyl group, and the amine group . For example, the trifluoromethyl group is known to increase the lipophilicity and metabolic stability of compounds .科学的研究の応用

医薬品化学: カルシウム受容体作動薬

3-(3-(トリフルオロメチル)ピロリジン-1-イル)プロパン-1-アミン: は、シナカルセトなどのカルシウム受容体作動薬の合成に使用されてきました 。これらの薬剤は、副甲状腺ホルモンレベルの調節に重要な役割を果たす、ヒト組織におけるカルシウム受容体をアロステリックに活性化することによって作用します。この用途は、慢性腎臓病患者における二次性副甲状腺機能亢進症などの状態の治療において特に重要です。

薬理学: 抗うつ薬研究

この化合物の誘導体は、気分調節に関与するセロトニン系を調節する可能性を示す薬理学的調査において有望であることが示されています 。これは、特定のセロトニン受容体を標的とする新しい抗うつ薬の開発における潜在的な用途を示唆しており、精神疾患における治療介入のための新たな道を開きます。

生化学: 酵素阻害

この化合物の中心構造であるピロリジン環は、生物活性分子における汎用性の高い足場です。 これは、さまざまな生化学経路の調節に重要な役割を果たす、マトリックスメタロプロテイナーゼ阻害剤(MMPIs)やアミノペプチダーゼ阻害剤(APNIs)を含む酵素阻害剤を作成するために使用されてきました .

材料科学: 化学中間体

この化合物は、殺虫剤やゴム促進剤などの材料の合成における化学中間体として役立ちます。 その中間体としての役割は、二次アミンとしての反応性から来ており、複雑な材料系へのさらなる官能化と組み込みを可能にします .

化学工学: プロセス最適化

化学工学では、この化合物の誘導体は、医薬品の合成などのプロセスの最適化に使用されています。 たとえば、シナカルセトの改善された合成は、効率と収率を高めるための生産方法を合理化するために、このような化合物が重要な役割を果たしていることを強調しています .

作用機序

Target of Action

The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . .

Mode of Action

The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or ionic interactions .

Biochemical Pathways

Again, without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are involved in a wide range of biological processes .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by many factors. Pyrrolidine derivatives are generally well absorbed and can be metabolized by various enzymes in the body .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine plays a significant role in biochemical reactions, particularly those involving nitrogen-containing heterocycles. The pyrrolidine ring in this compound allows it to interact with a variety of enzymes and proteins. For instance, it can bind to enzymes that are involved in the metabolism of nitrogenous compounds, potentially acting as an inhibitor or activator depending on the specific enzyme. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more readily with hydrophobic pockets in proteins, thereby influencing their activity and stability .

Cellular Effects

The effects of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine on cells are multifaceted. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By binding to these receptors, the compound can modulate downstream signaling cascades, affecting gene expression and cellular metabolism. Additionally, it can alter the function of ion channels, leading to changes in cellular excitability and neurotransmitter release .

Molecular Mechanism

At the molecular level, 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine exerts its effects through several mechanisms. It can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of enzymes, leading to either inhibition or activation. The compound’s trifluoromethyl group can also participate in halogen bonding, further stabilizing its interaction with target proteins. These interactions can result in changes in enzyme conformation and activity, ultimately influencing cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as upregulation of detoxifying enzymes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine vary with dosage in animal models. At low doses, the compound can enhance cognitive function and reduce anxiety-like behaviors, likely due to its modulatory effects on neurotransmitter systems. At high doses, it can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress .

Metabolic Pathways

3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites. The compound’s metabolism can also affect its pharmacokinetics and bioavailability .

Transport and Distribution

Within cells and tissues, 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake into cells and its distribution to various cellular compartments. The compound’s lipophilicity allows it to accumulate in lipid-rich tissues, such as the brain and liver, where it can exert its effects .

Subcellular Localization

The subcellular localization of 3-(3-(Trifluoromethyl)pyrrolidin-1-yl)propan-1-amine is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments, such as the endoplasmic reticulum or mitochondria, through targeting signals or post-translational modifications. Its localization can affect its activity and function, as well as its interactions with other biomolecules .

特性

IUPAC Name |

3-[3-(trifluoromethyl)pyrrolidin-1-yl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15F3N2/c9-8(10,11)7-2-5-13(6-7)4-1-3-12/h7H,1-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAKZXOZTQQOLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)(F)F)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)pyridin-3-amine](/img/structure/B1476681.png)

![3-Oxa-6-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B1476683.png)